molecular formula C23H24N2O4S2 B7710636 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B7710636
M. Wt: 456.6 g/mol
InChI Key: VQPPFBHCPXSSCF-UHFFFAOYSA-N
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Description

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a phenoxy group, and an acetamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid
  • N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide

Uniqueness

Compared to similar compounds, 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-16-7-8-17(2)22(13-16)25-31(27,28)21-11-9-19(10-12-21)29-15-23(26)24-18-5-4-6-20(14-18)30-3/h4-14,25H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPPFBHCPXSSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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